molecular formula C13H24N2O2 B1479108 3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2098038-19-6

3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No. B1479108
CAS RN: 2098038-19-6
M. Wt: 240.34 g/mol
InChI Key: WDEGCKYRIWCNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, or 3-AMPA, is a synthetic derivative of the neurotransmitter glutamate. It is a potent agonist at the AMPA receptor, a type of glutamate receptor found in the brain and throughout the nervous system. 3-AMPA has been used in scientific research as a tool to study the physiological and biochemical effects of AMPA receptor activation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one for evaluating their antimicrobial activity. The synthesis involves reactions that yield compounds with potential against microbes like S. aureus, E. coli, P. aeruginosa, and B. subtilis, suggesting applications in developing new antimicrobial agents (Singh et al., 2021).
  • Another study focused on synthesizing bispiroheterocyclic systems as antimicrobial agents through reactions involving 2‐(cycloalkylidene)‐1‐thia‐4‐azaspiro[4.4]‐nonan-3‐one and/or [4.5] decan‐3‐one with various reagents. The prepared compounds were tested for their antimicrobial activities, indicating their potential use in medicinal chemistry for combating infections (Al-Ahmadi, 1996).

Anticonvulsant Properties

  • A study evaluated the anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, indicating potential applications in developing treatments for seizure disorders. The research highlights the importance of structural variations in enhancing anticonvulsant activity (Obniska et al., 2005).

Synthesis and Evaluation of Derivatives

  • The synthesis of new 3H-pyrrole derivatives from 3-aryl-2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes showcases the adaptability of azaspiro compounds in synthesizing diverse structures with potential biological activity. This research could influence the development of novel compounds with varied applications (Belikov et al., 2016).

Hydrolysis and Acylation Studies

  • Studies on the hydrolysis and acylation of the imino group in related azaspiro compounds offer insights into chemical transformations that could be applied to similar compounds for the development of new chemical entities with potential research or therapeutic applications (Belikov et al., 2013).

properties

IUPAC Name

3-amino-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-17-9-11-8-15(12(16)4-7-14)10-13(11)5-2-3-6-13/h11H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEGCKYRIWCNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCCC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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